molecular formula C11H18N4O2S B11441842 Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B11441842
M. Wt: 270.35 g/mol
InChI Key: HMTNIOFMXJWWKM-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-ethylpiperazine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as chloroform or ethanol, and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
  • Methyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula C12H18N4O2S\text{Molecular Formula }C_{12}H_{18}N_{4}O_{2}S

Key Features:

  • Thiazole Ring: Contributes to the compound's biological activity.
  • Piperazine Moiety: Implicated in enhancing solubility and bioavailability.

Research indicates that compounds containing thiazole rings often exhibit diverse biological activities, including anti-cancer properties. The mechanism of action typically involves:

  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cell growth and proliferation .
  • Induction of Ferroptosis: Some thiazole derivatives have been identified to induce ferroptosis, a form of regulated cell death, which is particularly relevant in cancer therapy .

Antitumor Activity

Studies on thiazole derivatives demonstrate their potential as anti-tumor agents. For instance, modifications in the thiazole structure have been linked to enhanced cytotoxicity against cancer cell lines. The target proteins often include those involved in apoptosis and cell cycle regulation.

Table 1: Summary of Antitumor Effects

CompoundCell Line TestedIC50 (µM)Mechanism
Thiazole Derivative AHeLa5.0PI3K Inhibition
Thiazole Derivative BMCF73.2Induction of Ferroptosis
This compoundA549TBDTBD

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors influencing its bioavailability include:

  • Absorption Rate: Influenced by the piperazine group, which enhances solubility.
  • Metabolism: Likely involves liver enzymes; however, specific metabolic pathways require further investigation.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting a dose-dependent response.

Case Study Highlights:

  • Objective: To assess the cytotoxic effects on lung cancer cells (A549).
  • Methodology: MTT assay was employed to determine cell viability.
  • Results: The compound exhibited an IC50 value comparable to established chemotherapeutics.

Properties

Molecular Formula

C11H18N4O2S

Molecular Weight

270.35 g/mol

IUPAC Name

methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H18N4O2S/c1-3-14-4-6-15(7-5-14)11-13-9(12)8(18-11)10(16)17-2/h3-7,12H2,1-2H3

InChI Key

HMTNIOFMXJWWKM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N

Origin of Product

United States

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